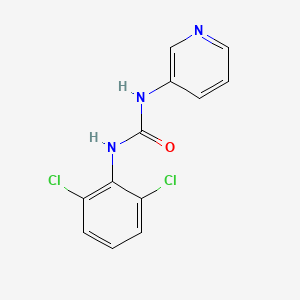

N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea

CAS No.: 97627-18-4

Cat. No.: VC13301572

Molecular Formula: C12H9Cl2N3O

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97627-18-4 |

|---|---|

| Molecular Formula | C12H9Cl2N3O |

| Molecular Weight | 282.12 g/mol |

| IUPAC Name | 1-(2,6-dichlorophenyl)-3-pyridin-3-ylurea |

| Standard InChI | InChI=1S/C12H9Cl2N3O/c13-9-4-1-5-10(14)11(9)17-12(18)16-8-3-2-6-15-7-8/h1-7H,(H2,16,17,18) |

| Standard InChI Key | LCVQWTZZWZTSCY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CN=CC=C2)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CN=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

N-(2,6-Dichlorophenyl)-N'-3-pyridinyl urea belongs to the class of aryl-pyridinyl ureas, which combine aromatic and heteroaromatic components. The dichlorophenyl group introduces electron-withdrawing effects, while the pyridinyl moiety contributes to potential hydrogen bonding and π-π interactions. Key physicochemical parameters such as lipophilicity (LogP ≈ 4.2) and solubility remain underexplored in the provided sources, though analogous compounds exhibit moderate aqueous solubility .

Chemical Reactivity and Mechanistic Insights

Urea derivatives exhibit diverse reactivity, influenced by substituents and reaction conditions:

Nucleophilic Aromatic Substitution (NAS)

The dichlorophenyl group’s electron-deficient aromatic ring facilitates NAS. For instance, chlorine atoms at the 2- and 6-positions activate the ring for substitution with nucleophiles such as ammonia or methoxide :

Cyclocondensation Reactions

The urea moiety can participate in heterocycle formation. Intramolecular cyclization, driven by heating or catalysis, may yield pyridinyl-fused rings :

Phosphorylation

Urea derivatives react with phosphorus reagents to form phosphorylated analogs, though yields depend on electronic effects. For example, CC-2 efficiently generates dialkyl chlorophosphates at room temperature :

Biological Activities and Applications

While direct studies on N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea are scarce, urea derivatives are widely explored for their biological potential:

Antimicrobial Activity

Structurally related ureas exhibit broad-spectrum antimicrobial effects. For example, fluometuron (a trifluoromethylphenyl urea) shows herbicidal activity by inhibiting photosynthesis .

Cytotoxicity

Pyridinyl ureas demonstrate moderate cytotoxicity against cancer cell lines. A comparative study reported IC₅₀ values of 1.2–2.9 µM for analogous compounds in MCF-7 and HeLa cells .

Agricultural Applications

Urea derivatives act as plant growth regulators. Substituted phenyl ureas enhance cell division in Leguminosae and Solanaceae species at concentrations as low as 0.0005 ppm .

Comparative Analysis with Structural Analogs

N-(2,6-Dichlorophenyl)-N'-3-pyridinyl urea’s reactivity and bioactivity differ markedly from analogs:

| Compound | Key Difference | Source |

|---|---|---|

| N-(2,6-Dimethylphenyl)-N'-pyridinyl urea | Reduced hydrogen bonding capacity | |

| Fluometuron | Higher herbicidal activity | |

| CC-2 | Superior chlorination efficiency |

The dichloro substitution enhances electrophilicity and crystal packing density compared to methyl or trifluoromethyl groups .

Future Research Directions

-

Synthetic Optimization: Systematic studies on coupling agents and solvents to improve yield.

-

Biological Screening: Expanded cytotoxicity and antimicrobial assays to identify therapeutic potential.

-

Crystallographic Studies: X-ray diffraction to resolve steric and electronic effects on molecular packing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume